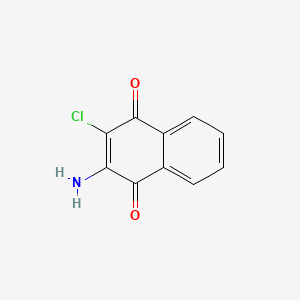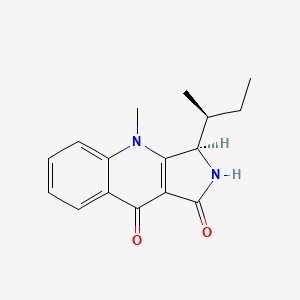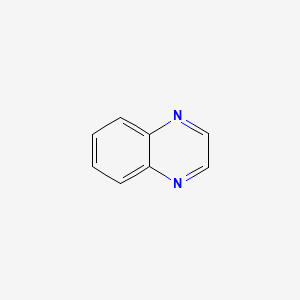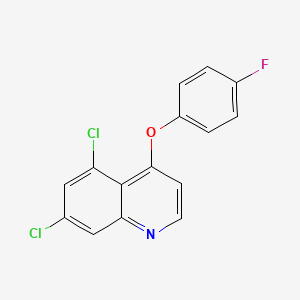
2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide
Vue d'ensemble
Description
2’-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide is a compound that has been identified as a Kv1.5 channel blocker . It is mapped to Biphenyl Compounds and Pyridines . The compound has a formula of C29H27N3O3, an exact mass of 465.2052, and a molecular weight of 465.543 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a formula of C29H27N3O3 . The exact mass is 465.2052 and the molecular weight is 465.543 . The structure can be found in various databases such as PubChem, ChEBI, and NIKKAJI .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Metal–Organic Frameworks (MOFs): This compound is utilized in the synthesis of carboxylate-assisted ethylamide metal–organic frameworks (MOFs). These frameworks have unique properties like unprecedented topology prototypes, solvent-accessible voids, and diverse structural formations, contributing to research in materials science (Sun et al., 2012).
Pharmaceutical Applications
- Receptor Binding Studies: Research has explored the binding of similar compounds at insulin-releasing receptor sites of pancreatic beta cells, which is significant for understanding hypoglycemic mechanisms (Brown & Foubister, 1984).
- Synthesis of Biphenyl Derivatives: The compound is used in the palladium-catalyzed ortho-arylation of benzamides, leading to the synthesis of biphenyl derivatives. These derivatives have applications in creating compounds like nitriles, carboxylic acids, and amines, which are important in pharmaceutical research (Li, Yuan, & Wang, 2012).
- Tyrosinase Inhibition Studies: Biphenyl-based compounds have shown significant anti-tyrosinase activities, which is relevant for treatments of conditions like hypertension and inflammation (Kwong et al., 2017).
Catalysis and Chemical Reactions
- Catalytic Activities: Certain derivatives of this compound have been used as catalysts in the peroxidative oxidation of cyclohexane, showcasing their potential in catalytic applications (Hazra et al., 2016).
Biochemical and Chemical Synthesis
- Biosynthesis Studies: This compound plays a role in the interconversion of intermediates in the de novo biosynthesis of purine nucleotides, which is crucial for understanding cellular metabolism and genetic encoding processes (Cusack, Shaw, & Logemann, 1980).
- Synthesis of Carboxamides and Peptides: It is used in the preparations of carboxamides and peptides, a key process in protein synthesis and pharmaceutical manufacturing (Shiina, Suenaga, Nakano, & Mukaiyama, 2000).
Miscellaneous Applications
- Fluorescent Derivatization: The compound is involved in the development of sensitive fluorescence derivatization reagents for carboxylic acids, important in analytical chemistry (Narita & Kitagawa, 1989).
Propriétés
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

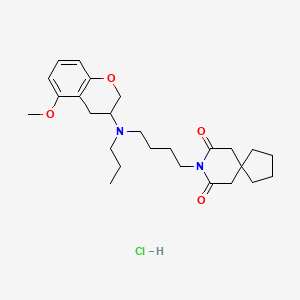
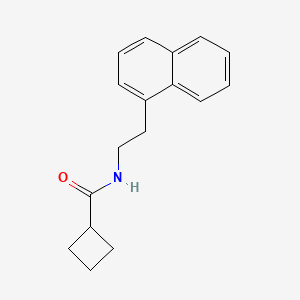
![N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B1680385.png)
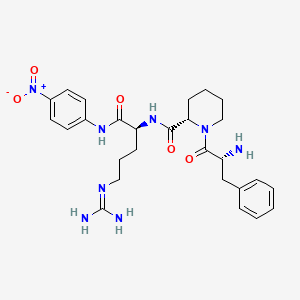
![(2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1680387.png)
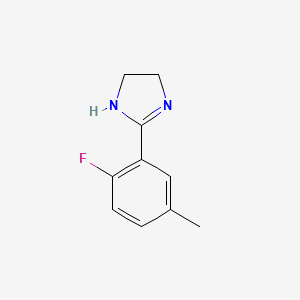
![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)
![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)
![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)
